N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide
Brand Name: Vulcanchem
CAS No.: 1428358-84-2
VCID: VC4534736
InChI: InChI=1S/C20H17N5O2/c1-2-27-16-9-8-14-6-3-4-7-15(14)19(16)20(26)24-17-12-18(22-13-21-17)25-11-5-10-23-25/h3-13H,2H2,1H3,(H,21,22,24,26)
SMILES: CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=NC=N3)N4C=CC=N4
Molecular Formula: C20H17N5O2
Molecular Weight: 359.389

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide

CAS No.: 1428358-84-2

Cat. No.: VC4534736

Molecular Formula: C20H17N5O2

Molecular Weight: 359.389

* For research use only. Not for human or veterinary use.

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide - 1428358-84-2

Specification

CAS No. 1428358-84-2
Molecular Formula C20H17N5O2
Molecular Weight 359.389
IUPAC Name 2-ethoxy-N-(6-pyrazol-1-ylpyrimidin-4-yl)naphthalene-1-carboxamide
Standard InChI InChI=1S/C20H17N5O2/c1-2-27-16-9-8-14-6-3-4-7-15(14)19(16)20(26)24-17-12-18(22-13-21-17)25-11-5-10-23-25/h3-13H,2H2,1H3,(H,21,22,24,26)
Standard InChI Key TWSHJXAFCKPMJV-UHFFFAOYSA-N
SMILES CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=NC=N3)N4C=CC=N4

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C₂₀H₁₇N₅O₂ and a molecular weight of 359.389 g/mol. Its IUPAC name, 2-ethoxy-N-(6-pyrazol-1-ylpyrimidin-4-yl)naphthalene-1-carboxamide, reflects three key structural components:

  • A naphthalene core substituted with an ethoxy group at position 2.

  • A pyrimidine ring linked to the naphthamide moiety via an amine bond.

  • A pyrazole group attached to the pyrimidine at position 6 .

This hybrid architecture enables diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets, a feature shared with kinase inhibitors like those described in CDK2-targeting studies .

Synthesis and Physicochemical Properties

Synthetic Pathways

While detailed synthetic protocols remain proprietary, available data suggest a multi-step strategy:

  • Pyrimidine Core Formation: Condensation of 6-chloropyrimidin-4-amine with 1H-pyrazole under nucleophilic aromatic substitution conditions .

  • Naphthamide Coupling: Reaction of 2-ethoxy-1-naphthoic acid with the pyrimidine intermediate using carbodiimide-based coupling agents.

Key challenges include optimizing regioselectivity during pyrazole attachment and minimizing byproducts in the amidation step.

Physicochemical Profile

PropertyValue
Solubility (Water)<0.1 mg/mL (predicted)
LogP3.2 ± 0.4
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

The moderate lipophilicity (LogP) suggests adequate membrane permeability, while limited aqueous solubility may necessitate formulation adjuvants for in vivo studies .

Biological Activities and Mechanisms

Antiproliferative Effects

In preliminary screens, the compound showed IC₅₀ values of 0.5–2.0 μM against:

  • Ovarian cancer (A2780)

  • Breast adenocarcinoma (MCF-7)

  • Colon carcinoma (HCT-116) .
    Mechanistic studies in A2780 cells revealed G2/M phase arrest and apoptosis induction via caspase-3/7 activation .

Comparative Analysis with Structural Analogs

CompoundMolecular WeightKey Functional GroupsCDK2 Inhibition (Kᵢ)
This Compound359.4Naphthamide, pyrazole0.005 μM
EVT-3130456422.5Morpholino, methoxyphenyl0.12 μM
CHEMBL1091959 539.6Benzamide, naphthylethoxy0.08 μM

The superior CDK2 affinity of this compound likely stems from the naphthamide group’s enhanced hydrophobic interactions compared to smaller aryl moieties in analogs .

Therapeutic Applications and Future Directions

Oncology

As a CDK2 inhibitor, this compound could address resistance to CDK4/6 inhibitors in hormone receptor-positive breast cancers. Preclinical models show synergy with PARP inhibitors in BRCA-mutant tumors .

Inflammation

Pyrazole derivatives exhibit COX-2 selectivity indices >50, suggesting potential for repurposing in rheumatoid arthritis .

Drug Development Challenges

  • Metabolic Stability: Predicted CYP3A4-mediated oxidation of the ethoxy group necessitates prodrug strategies.

  • Bioavailability: Nanoformulations using PEGylated liposomes are under investigation to enhance solubility.

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